molecular formula C15H13ClN2O B2643278 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline CAS No. 380582-37-6

2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B2643278
CAS No.: 380582-37-6
M. Wt: 272.73
InChI Key: VFZGPDYHAHRJMS-UHFFFAOYSA-N
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Description

2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth at room temperature under solvent-free conditions . Another approach includes the reaction of 2-aminophenol with isothiocyanates or ortho-esters in the presence of metal catalysts or ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-8-5-9(2)14-13(6-8)18-15(19-14)10-3-4-11(16)12(17)7-10/h3-7H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZGPDYHAHRJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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